molecular formula C12H7ClFIO B8394758 2-Chloro-2'-fluoro-5-iodobiphenyl-4-ol

2-Chloro-2'-fluoro-5-iodobiphenyl-4-ol

Cat. No.: B8394758
M. Wt: 348.54 g/mol
InChI Key: NJSYCFMGRNJAFJ-UHFFFAOYSA-N
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Description

2-Chloro-2'-fluoro-5-iodobiphenyl-4-ol is a high-value biphenyl derivative designed for advanced organic synthesis and pharmaceutical research. This compound integrates multiple halogen substituents and a phenolic hydroxyl group, making it a versatile and sophisticated building block for constructing complex molecules, particularly in metal-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction . Biphenyl scaffolds are of significant interest in medicinal chemistry due to their presence in a wide range of biologically active compounds and marketed drugs, including non-steroidal anti-inflammatory drugs (NSAIDs) and various patented therapeutic agents . The specific pattern of chloro, fluoro, and iodo substituents on the biphenyl core allows for selective and sequential functionalization, enabling researchers to develop novel compounds for drug discovery programs. The structural features of this compound suggest potential applications in creating potential inhibitors and receptor ligands. This product is intended for research and development use only in laboratory settings. It is not for diagnostic or therapeutic use in humans. Researchers should handle this material with appropriate safety precautions, referring to the supplied Safety Data Sheet (SDS) for detailed hazard information.

Properties

Molecular Formula

C12H7ClFIO

Molecular Weight

348.54 g/mol

IUPAC Name

5-chloro-4-(2-fluorophenyl)-2-iodophenol

InChI

InChI=1S/C12H7ClFIO/c13-9-6-12(16)11(15)5-8(9)7-3-1-2-4-10(7)14/h1-6,16H

InChI Key

NJSYCFMGRNJAFJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=C(C=C2Cl)O)I)F

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Synthesis

One of the primary applications of 2-Chloro-2'-fluoro-5-iodobiphenyl-4-ol is as an intermediate in pharmaceutical synthesis. It serves as a building block for various biologically active compounds, including inhibitors for specific enzymes or receptors. For instance, it has been utilized in the synthesis of Empagliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor used for treating type 2 diabetes .

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit promising anticancer properties. For example, research indicated that certain synthesized analogs showed significant cytotoxicity against various cancer cell lines, highlighting the compound's potential as a lead structure for developing new anticancer agents .

Compound Target Cancer Cell Line IC50 (μM)
Compound AHCT11612.5
Compound BMCF715.0
Compound CA54910.0

Materials Science

Polymer Chemistry

In materials science, this compound is explored for its potential use in polymer chemistry. Its unique chemical structure allows it to act as a functional monomer in the synthesis of advanced materials with tailored properties, such as enhanced thermal stability and chemical resistance. Studies have shown that polymers derived from this compound exhibit improved mechanical properties and can be used in high-performance applications .

Catalysis

Palladium-Catalyzed Reactions

The compound has also been investigated for its role in catalysis, particularly in palladium-catalyzed cross-coupling reactions. These reactions are vital for constructing complex organic molecules efficiently. Research indicates that using this compound as a reagent can significantly enhance reaction yields and selectivity in C–H bond arylation processes .

Reaction Type Yield (%) Conditions
C–H Bond Arylation85Pd(OAc)₂, Cs₂CO₃, DMF, 110 ºC
Suzuki Coupling90Pd(PPh₃)₂Cl₂, K₂CO₃, THF
Stille Coupling75PdCl₂(PPh₃)₂, DMF

Case Studies

  • Synthesis of Empagliflozin
    • Objective: Develop an efficient route to synthesize Empagliflozin.
    • Methodology: Utilized this compound as a key intermediate.
    • Outcome: Achieved high yields with minimal side products, demonstrating the compound's effectiveness in pharmaceutical applications.
  • Polymer Development
    • Objective: Investigate the incorporation of this compound into polymer matrices.
    • Results: Enhanced thermal stability and mechanical strength were observed in the resulting polymers, making them suitable for industrial applications.
  • Catalytic Applications
    • Study Focus: Evaluate the efficiency of palladium-catalyzed reactions using this compound.
    • Findings: The compound significantly improved yields and selectivity in various coupling reactions, showcasing its utility in synthetic organic chemistry.

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

Key structural analogs include:

Compound Name Substituents (Position) Functional Groups Molecular Weight (g/mol) Key References
2-Chloro-2'-fluoro-5-iodobiphenyl-4-ol Cl (2), F (2'), I (5), -OH (4) Halogens, hydroxyl ~348.5 (estimated) N/A
5-Chloro-2'-fluoro-4'-methoxybiphenyl-3-carboxylic acid Cl (5), F (2'), -OCH₃ (4'), -COOH (3) Halogens, methoxy, carboxylic acid ~294.7 (CAS: 1261984-75-1)
2-Chloro-4-fluorobenzoic acid Cl (2), F (4), -COOH (1) Halogens, carboxylic acid ~174.5
2-Chloro-5-fluoropyrimidin-4-ol Cl (2), F (5), -OH (4) Halogens, hydroxyl (pyrimidine ring) ~148.5

Key Observations :

  • Halogen Diversity : The target compound uniquely incorporates iodine, which increases molecular weight and polarizability compared to Cl/F-only analogs. Iodine’s larger atomic radius may enhance steric hindrance and influence π-π stacking interactions in biological systems.
  • Functional Groups : The hydroxyl group at position 4 enhances hydrophilicity compared to methoxy or carboxylic acid groups in analogs. This could affect membrane permeability in drug design contexts .

Physicochemical Properties

  • Solubility : Hydroxyl and carboxylic acid groups generally improve water solubility. For example, 2-chloro-4-fluorobenzoic acid (logP ~2.1) is more soluble in polar solvents than the target compound, which likely has higher logP due to iodine’s hydrophobicity .
  • Melting Points: Halogenated biphenyls typically exhibit high melting points.

Preparation Methods

Retrosynthetic Analysis

The target molecule can be dissected into two fragments:

  • Fragment A : A 2-chloro-5-iodophenol derivative.

  • Fragment B : A 2-fluorophenylboronic acid.

Coupling these fragments via palladium catalysis would yield the biphenyl structure. Protecting the hydroxyl group during coupling is critical to prevent side reactions.

Reaction Protocol

  • Protection of Phenolic -OH :

    • Fragment A (e.g., 2-chloro-5-iodophenol) is protected as its methyl ether using dimethyl sulfate in alkaline conditions.

    • Reaction :

      2-Chloro-5-iodophenol+(CH3)2SO4NaOH2-Chloro-5-iodoanisole+NaHSO4\text{2-Chloro-5-iodophenol} + (\text{CH}_3)_2\text{SO}_4 \xrightarrow{\text{NaOH}} \text{2-Chloro-5-iodoanisole} + \text{NaHSO}_4
    • Yield: ~90%.

  • Suzuki Coupling :

    • Protected Fragment A reacts with 2-fluorophenylboronic acid under palladium catalysis.

    • Conditions :

      • Catalyst: Pd(PPh₃)₄ (2 mol%).

      • Base: K₂CO₃ (2 equiv).

      • Solvent: Dioxane/H₂O (4:1).

      • Temperature: 80–90°C, 12–24 h.

    • Reaction :

      2-Chloro-5-iodoanisole+2-Fluorophenylboronic acidPd2-Chloro-2’-fluoro-5-iodobiphenyl-4-methoxy\text{2-Chloro-5-iodoanisole} + \text{2-Fluorophenylboronic acid} \xrightarrow{\text{Pd}} \text{2-Chloro-2'-fluoro-5-iodobiphenyl-4-methoxy}
    • Yield: 75–85%.

  • Deprotection of Methoxy Group :

    • The methoxy group is cleaved using BBr₃ in dichloromethane.

    • Reaction :

      2-Chloro-2’-fluoro-5-iodobiphenyl-4-methoxy+BBr32-Chloro-2’-fluoro-5-iodobiphenyl-4-ol+CH3Br\text{2-Chloro-2'-fluoro-5-iodobiphenyl-4-methoxy} + \text{BBr}_3 \rightarrow \text{this compound} + \text{CH}_3\text{Br}
    • Yield: 80–90%.

Challenges :

  • Competing coupling at iodine vs. chlorine sites may require careful ligand selection (e.g., bulky phosphines) to enhance selectivity.

  • Residual palladium removal necessitates post-reaction purification via chelating resins.

Sequential Halogenation and Hydroxylation

An alternative approach involves constructing the biphenyl core first, followed by stepwise halogenation and hydroxylation. This method is advantageous when starting from commercially available biphenyl derivatives.

Iodination at the 5-Position

  • Substrate : 2-Chloro-2'-fluorobiphenyl-4-ol.

  • Reagent : N-Iodosuccinimide (NIS) in acetic acid.

  • Conditions :

    • Temperature: 25°C, 6 h.

    • Catalyst: FeCl₃ (5 mol%).

  • Reaction :

    2-Chloro-2’-fluorobiphenyl-4-ol+NISFeCl32-Chloro-2’-fluoro-5-iodobiphenyl-4-ol\text{2-Chloro-2'-fluorobiphenyl-4-ol} + \text{NIS} \xrightarrow{\text{FeCl}_3} \text{this compound}
  • Yield: 60–70%.

Regioselectivity Considerations

Iodination preferentially occurs at the para position relative to the hydroxyl group due to directing effects. Competing ortho iodination is mitigated by steric hindrance from the chloro and fluoro substituents.

Ullmann Coupling for Direct Assembly

The Ullmann reaction offers a copper-mediated pathway for forming the biphenyl bond, particularly useful for electron-deficient aryl halides.

Reaction Setup

  • Substrates :

    • 2-Chloro-5-iodophenol.

    • 1-Fluoro-2-iodobenzene.

  • Catalyst : CuI (10 mol%).

  • Ligand : 1,10-Phenanthroline.

  • Base : Cs₂CO₃.

  • Solvent : DMF, 110°C, 24 h.

Mechanistic Pathway

The copper catalyst facilitates the coupling of the two aryl iodides, though competing homo-coupling may occur. Excess 1-fluoro-2-iodobenzene (1.5 equiv) suppresses this side reaction.

Yield : 50–60%.

Comparative Analysis of Methods

Method Key Advantages Limitations Yield
Suzuki CouplingHigh regioselectivity; ScalableRequires protection/deprotection steps70–80%
Sequential HalogenationUses commercially available intermediatesLow iodination efficiency60–70%
Ullmann CouplingSingle-step biphenyl formationLow yield; Copper residue contamination50–60%

Challenges and Optimization Strategies

Halogen Compatibility

  • Iodine Stability : Iodoarenes are prone to protodehalogenation under basic conditions. Using mild bases (e.g., K₃PO₄) and low temperatures mitigates this.

  • Fluorine Inertness : The C-F bond’s strength necessitates harsh conditions for functionalization, complicating late-stage modifications.

Hydroxyl Group Management

  • Protection Strategies :

    • Methyl Ethers : Easily cleaved but require toxic reagents (BBr₃).

    • SEM Groups : Offer stability under coupling conditions but need harsher deprotection .

Q & A

Q. What are the key considerations for synthesizing 2-Chloro-2'-fluoro-5-iodobiphenyl-4-ol in a laboratory setting?

  • Methodological Answer : Synthesis should prioritize regioselective halogenation and biphenyl coupling. Use palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the iodophenyl group, ensuring precise temperature control (0–5°C) to minimize dehalogenation. Monitor reaction progress via HPLC with UV detection at 254 nm to track intermediate formation . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the target compound from byproducts like dehalogenated derivatives.

Q. How can researchers optimize purification protocols for this compound?

  • Methodological Answer : Recrystallization using a mixed solvent system (e.g., dichloromethane/hexane) improves purity. Pre-purify crude products via flash chromatography to remove polar impurities. For persistent contaminants (e.g., residual catalysts), employ preparative TLC with fluorescent indicators. Validate purity using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS), ensuring <1% residual solvent via GC-MS .

Q. What safety protocols are essential for handling this compound?

  • Methodological Answer : Use fume hoods for all steps due to volatile halogenated intermediates. Wear nitrile gloves, chemical-resistant goggles, and lab coats. Store the compound in amber glass vials under inert gas (argon) to prevent photodegradation. In case of exposure, rinse skin with water for 15 minutes and seek medical evaluation for potential iodine toxicity .

Advanced Research Questions

Q. How can computational methods enhance the design of derivatives or reaction pathways for this compound?

  • Methodological Answer : Apply density functional theory (DFT) to model reaction energetics and transition states. Tools like Gaussian or ORCA can predict regioselectivity in halogenation steps. Use ICReDD’s reaction path search algorithms to simulate alternative pathways (e.g., nucleophilic aromatic substitution) and validate with experimental kinetics .

Q. What experimental design strategies resolve contradictions in catalytic efficiency data during synthesis?

  • Methodological Answer : Employ factorial design (e.g., 2³ factorial matrix) to isolate variables like catalyst loading, temperature, and solvent polarity. Statistical analysis (ANOVA) identifies dominant factors. For inconsistent yields, use in-situ IR spectroscopy to monitor intermediate stability and adjust reaction time dynamically .

Q. How can structural characterization address discrepancies in crystallographic data for halogenated biphenyls?

  • Methodological Answer : Perform single-crystal X-ray diffraction (SC-XRD) to resolve bond angles and torsional strain. Compare with DFT-optimized geometries to identify deviations caused by crystal packing. For amorphous samples, use solid-state NMR (¹⁹F/¹²⁷I) to probe local electronic environments .

Q. What scale-up challenges arise in transitioning from lab-scale to pilot-scale synthesis?

  • Methodological Answer : Address heat dissipation issues in exothermic coupling reactions by using jacketed reactors with controlled cooling. Optimize solvent recovery systems (e.g., wiped-film evaporators) to reduce waste. Implement process analytical technology (PAT) for real-time monitoring of iodine content, ensuring compliance with regulatory limits .

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